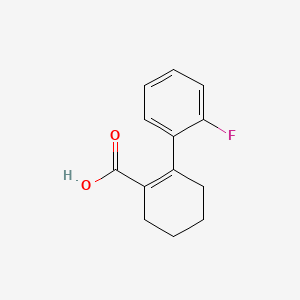
2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid is an organic compound characterized by the presence of a fluorophenyl group attached to a cyclohexene ring with a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to ensure the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a precursor for biologically active compounds, facilitating the study of their effects on biological systems.
Medicine: The compound’s derivatives could have potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings
Wirkmechanismus
The mechanism of action of 2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. For instance, derivatives of this compound, such as TAK-242, selectively inhibit Toll-like receptor 4 (TLR4)-mediated cytokine production by suppressing intracellular signaling pathways . This inhibition can reduce the production of proinflammatory mediators, making it a potential therapeutic agent for inflammatory diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242): This compound shares a similar cyclohexene structure and has been studied for its anti-inflammatory properties.
1-Cyclohexene-1-carboxylic acid: Another cyclohexene derivative with a carboxylic acid functional group, used in various chemical reactions.
2-Cyclohexene-1-carboxylic acid, 2-methyl-4-oxo-, ethyl ester:
Uniqueness
2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.
Eigenschaften
Molekularformel |
C13H13FO2 |
|---|---|
Molekulargewicht |
220.24 g/mol |
IUPAC-Name |
2-(2-fluorophenyl)cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C13H13FO2/c14-12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(15)16/h3-4,6,8H,1-2,5,7H2,(H,15,16) |
InChI-Schlüssel |
BOXAPDGPEKWUMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=C(C1)C2=CC=CC=C2F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


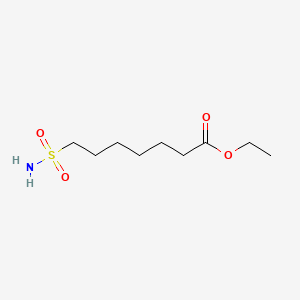
![2-{11-Fluoro-10-iodo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine](/img/structure/B13447248.png)

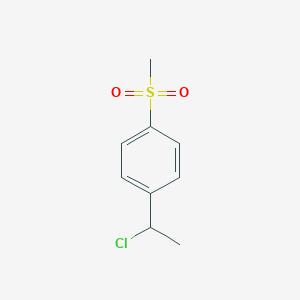
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B13447266.png)
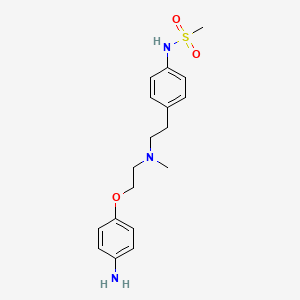
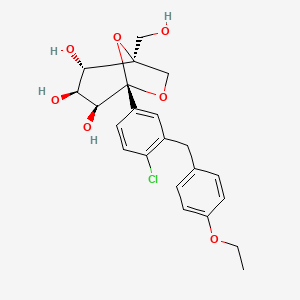
![1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde](/img/structure/B13447293.png)

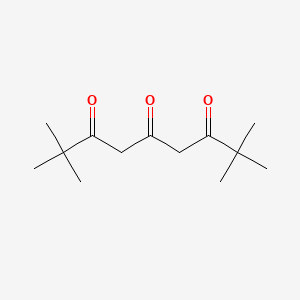
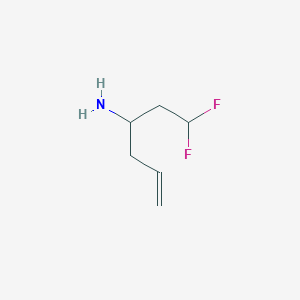
![1-(2-Chlorophenyl)-1,4,6,7-tetrahydro-4-(3-methylphenyl)-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B13447312.png)
![3-[2-(Methylamino)ethoxy]propan-1-ol](/img/structure/B13447320.png)

